3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one synthesis protocol
3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one synthesis protocol
An In-Depth Technical Guide to the Synthesis of 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of a plausible and robust synthetic protocol for 3,3-dichloro-1-(4-iodophenyl)piperidin-2-one. This compound holds significance as a potential intermediate in pharmaceutical and chemical synthesis, particularly in the development of novel therapeutic agents.[1] The synthesis is presented as a multi-step process, grounded in established chemical principles and adapted from methodologies reported for analogous structures.[2][3] This document offers a detailed examination of the synthetic strategy, step-by-step experimental procedures, safety considerations, and methods for purification and characterization, designed to be a valuable resource for researchers in organic and medicinal chemistry.
Introduction and Strategic Overview
The piperidinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules. The introduction of a dichlorinated methylene unit at the 3-position and an iodophenyl group at the 1-position of the piperidin-2-one core can impart unique physicochemical and pharmacological properties. Specifically, the 4-iodophenyl moiety serves as a versatile handle for further functionalization via cross-coupling reactions, while the gem-dichloro group can influence the molecule's conformation and metabolic stability. This guide outlines a logical and efficient synthetic approach to 3,3-dichloro-1-(4-iodophenyl)piperidin-2-one, a key building block for further chemical exploration.[1]
Retrosynthetic Analysis and Proposed Forward Synthesis
The synthesis of the target molecule can be approached through two primary retrosynthetic pathways. The chosen forward synthesis will be a convergent approach, commencing with the synthesis of the two key fragments followed by their coupling. This strategy allows for the independent preparation and purification of intermediates, often leading to higher overall yields and purity of the final product.
The proposed synthetic route involves two main stages:
-
Stage 1: Synthesis of 1-(4-Iodophenyl)piperidin-2-one. This step involves the N-arylation of piperidin-2-one with 4-iodoaniline.
-
Stage 2: Dichlorination of 1-(4-Iodophenyl)piperidin-2-one. This involves the selective chlorination at the alpha-position to the carbonyl group.
An alternative, though potentially less efficient, route could involve the initial dichlorination of a suitable precursor followed by N-arylation.
Detailed Synthetic Protocols
This section provides detailed, step-by-step methodologies for the synthesis of 3,3-dichloro-1-(4-iodophenyl)piperidin-2-one.
Stage 1: Synthesis of 1-(4-Iodophenyl)piperidin-2-one
The formation of the N-aryl bond between 4-iodoaniline and a suitable piperidinone precursor is a critical step. While several methods for N-arylation of amides and lactams exist, including copper-catalyzed Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig aminations, a direct amide formation approach using a coupling agent is also a viable strategy.[4][5][6][7][8][9][10] For this guide, we will focus on a robust method analogous to the formation of N-aryl amides.[11][12]
Reaction Scheme:
Caption: Synthesis of the N-arylated intermediate.
Experimental Protocol:
-
Reagent Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-iodoaniline (10.0 g, 45.66 mmol) and glutaric anhydride (5.21 g, 45.66 mmol).
-
Reaction: The mixture is heated to 180-200°C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, the solidified reaction mixture is recrystallized from a suitable solvent system, such as ethanol/water, to yield 1-(4-iodophenyl)glutarimide. A subsequent reduction would be required to obtain the desired piperidin-2-one, which adds complexity.
A more direct approach involves the coupling of 4-iodoaniline with a pre-formed piperidinone derivative, which is a more common strategy in the literature for N-aryl piperidones.[4][5]
Alternative Protocol for N-Arylation:
-
Reaction Setup: In a Schlenk tube under an argon atmosphere, combine 4-iodoaniline (1.0 eq), piperidin-2-one (1.2 eq), a copper(I) catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K2CO3, 2.0 eq) in a suitable solvent such as DMSO or DMF.[4]
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 90 to 120°C for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Stage 2: Dichlorination of 1-(4-Iodophenyl)piperidin-2-one
The dichlorination at the 3-position is a key transformation. This is typically achieved using a strong chlorinating agent. A well-documented method for the analogous 1-(4-nitrophenyl)piperidin-2-one utilizes phosphorus pentachloride (PCl5).[2][3]
Reaction Scheme:
Caption: Dichlorination of the N-arylated piperidinone.
Experimental Protocol:
-
Reaction Setup: To a solution of 1-(4-iodophenyl)piperidin-2-one (1.0 eq) in a suitable solvent like chlorobenzene, add phosphorus pentachloride (PCl5, 3.5 eq) portion-wise with stirring in a flask equipped with a reflux condenser and a gas outlet to a scrubber.[3]
-
Reaction Conditions: The reaction mixture is then heated to approximately 55°C for 5 hours.[3] The reaction should be monitored by TLC or LC-MS for the disappearance of the starting material.
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and slowly poured into ice-water with vigorous stirring to quench the excess PCl5. The product is then extracted with an organic solvent such as dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield 3,3-dichloro-1-(4-iodophenyl)piperidin-2-one.[3]
Reagent and Data Tables
Reagent Quantities (Illustrative)
| Reagent | Stage | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Iodoaniline | 1 | 219.04 | 10.0 g | 45.66 | 1.0 |
| Piperidin-2-one | 1 (Alt.) | 99.13 | 5.44 g | 54.79 | 1.2 |
| 1-(4-Iodophenyl)piperidin-2-one | 2 | 301.13 | 10.0 g | 33.21 | 1.0 |
| Phosphorus Pentachloride | 2 | 208.24 | 24.3 g | 116.23 | 3.5 |
Physicochemical Properties of the Target Molecule
| Property | Value | Source |
| IUPAC Name | 3,3-dichloro-1-(4-iodophenyl)piperidin-2-one | PubChem[13] |
| Molecular Formula | C11H10Cl2INO | PubChem[13] |
| Molecular Weight | 370.01 g/mol | PubChem[13] |
| CAS Number | 545445-10-1 | PubChem[13] |
Safety and Handling
4-Iodoaniline:
-
Toxic if swallowed, in contact with skin, or if inhaled.[14]
-
May cause respiratory irritation.[14]
-
Handle in a well-ventilated area, preferably a chemical fume hood.[16][17]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15][16][18]
Phosphorus Pentachloride (PCl5):
-
Causes severe skin burns and eye damage.
-
Reacts violently with water, releasing toxic and corrosive fumes.
-
Harmful if swallowed or inhaled.
-
Must be handled in a fume hood with appropriate PPE, including acid-resistant gloves and a face shield.
Chlorinated Solvents (Chlorobenzene, Dichloromethane):
-
Harmful if inhaled or swallowed.
-
Suspected of causing cancer.
-
Use in a well-ventilated area or fume hood.
General Precautions:
-
Dispose of chemical waste according to institutional and local regulations.[16]
Characterization
The identity and purity of the synthesized 3,3-dichloro-1-(4-iodophenyl)piperidin-2-one should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) of the lactam.
-
Melting Point: To assess the purity of the final product.
Conclusion
This guide provides a detailed and scientifically grounded protocol for the synthesis of 3,3-dichloro-1-(4-iodophenyl)piperidin-2-one. By following the outlined procedures and adhering to the specified safety precautions, researchers can reliably produce this valuable chemical intermediate for further applications in drug discovery and development. The proposed synthesis is based on well-established chemical transformations, ensuring a high probability of success for experienced synthetic chemists.
References
- Smolecule. 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one.
- Santa Cruz Biotechnology. 4-Iodoaniline.
- Sciencemadness.org. A Facile Synthesis of N-Aryl Substituted Piperidones.
- Semantic Scholar. An improved synthesis of N-aryl and N-heteroaryl substituted piperidones.
- PubChem. 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one | C11H10Cl2INO.
- ChemicalBook. 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one synthesis.
- Ningbo Inno Pharmchem Co., Ltd. Sourcing 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one: Your Guide to Reliable Supply.
- Alfa Aesar. 4-Iodoaniline - SAFETY DATA SHEET.
- Cole-Parmer. Material Safety Data Sheet - 4-Iodoaniline, 99%.
- MDPI. Semi-Synthesis of N-Aryl Amide Analogs of Piperine from Piper nigrum and Evaluation of Their Antitrypanosomal, Antimalarial, and Anti-SARS-CoV-2 Main Protease Activities.
- ChemicalBook. 4-Iodoaniline - Safety Data Sheet.
- Semantic Scholar. Recent advances in the synthesis of piperidones and piperidines.
- ResearchGate. Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines.
- A MATERIAL SAFETY DATA SHEET 2-Fluoro-4-Iodoaniline 1.1 Product Identifiers.
- Organic Syntheses Procedure. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with.
- ResearchGate. N-arylation of Heterocycles with Activated Chloro-and Fluoroarenes Using CuO NPs.
- Royal Society of Chemistry. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues.
- Organic & Biomolecular Chemistry (RSC Publishing). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues.
- ResearchGate. Amide Bond Formation and Peptide Coupling.
- ResearchGate. (PDF) Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues.
- University of Strathclyde. Palladium catalyzed N-arylation of hydroxylamines.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Buy 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one | 881386-01-2 [smolecule.com]
- 3. 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one synthesis - chemicalbook [chemicalbook.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. An improved synthesis of N-aryl and N-heteroaryl substituted piperidones | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 11. Semi-Synthesis of N-Aryl Amide Analogs of Piperine from Piper nigrum and Evaluation of Their Antitrypanosomal, Antimalarial, and Anti-SARS-CoV-2 Main Protease Activities [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one | C11H10Cl2INO | CID 22352212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chemicalbook.com [chemicalbook.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. WERCS Studio - Application Error [assets.thermofisher.cn]
- 18. sodiumiodide.net [sodiumiodide.net]
